molecular formula C11H12BrNS B2453744 6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole CAS No. 1780496-84-5

6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole

Cat. No. B2453744
CAS RN: 1780496-84-5
M. Wt: 270.19
InChI Key: MYPABAUNRJCBKV-UHFFFAOYSA-N
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Description

“6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole” is a chemical compound with the molecular formula C11H13BrN2 . It has a molecular weight of 253.13832 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[4,3-b]indole core, which is a bicyclic system containing a pyridine ring fused with an indole ring . The molecule also contains a bromine atom attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

This compound has a boiling point of 338.4±42.0°C at 760 mmHg . Unfortunately, the information about its melting point, density, and flash point is not available .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound 6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole has been studied for its synthesis and biological activities. For instance, research shows that derivatives of this compound exhibit antimicrobial potential (Rastogi, Sethi, Varma, & Tripathi, 2009).

Chemical Reactions and Derivatives

  • The compound has been used in various chemical reactions to produce different derivatives. These derivatives have unique properties and applications in scientific research. For instance, derivatives with bromine substituents have been studied for their potential in pharmaceuticals (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Spirocyclic Compounds Formation

  • Research has also explored the formation of spirocyclic compounds from 6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indoles. This is significant in the synthesis of complex molecular structures used in drug development (Majumdar & Alam, 2006).

Anti-Tumor Activities

  • Some derivatives of this compound have been evaluated for their anti-tumor activities. This highlights the potential of these compounds in cancer research and treatment (Zhang, 2015).

Central Nervous System Activities

  • The compound and its derivatives have been synthesized and assessed for their effects on the central nervous system. This research contributes to the understanding of how these compounds can be used in neurological studies or treatments (Nagai, Irie, Masuda, Oka, & Uno, 1979).

Miscellaneous Applications

  • Other research has focused on diverse applications such as the synthesis of tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles, showcasing the versatility of this compound in various chemical syntheses (Agnusdei, Bandini, Melloni, & Umani-Ronchi, 2003).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,8,10,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPABAUNRJCBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2C1NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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